1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide
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Overview
Description
1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both imidazole and thiazole rings, contributes to its significant pharmacological properties.
Preparation Methods
The synthesis of 1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde.
Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling of the Rings: The imidazole and thiazole rings are then coupled through a nucleophilic substitution reaction, often using a bromide source to facilitate the formation of the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is often used in biological assays to study these effects.
Medicine: Due to its pharmacological properties, it is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cancer cell proliferation . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, disrupting their integrity and function.
Comparison with Similar Compounds
1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: This compound also exhibits significant anticancer activity but differs in its substitution pattern and specific biological targets.
1-Phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone: This derivative has shown moderate antitumor activity against kidney cancer cells.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N2OS.BrH/c22-18(16-9-5-2-6-10-16)14-21-17(15-7-3-1-4-8-15)13-20-11-12-23-19(20)21;/h1-13H,14H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYHMZDNHPHQV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=C(N2CC(=O)C4=CC=CC=C4)SC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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